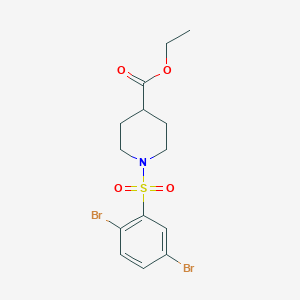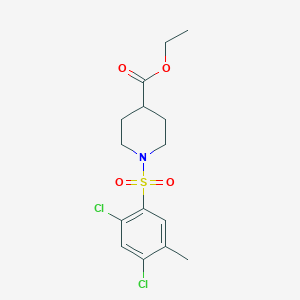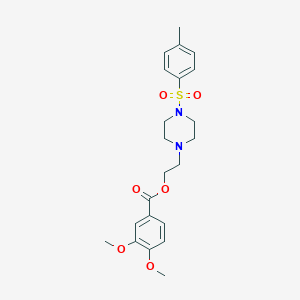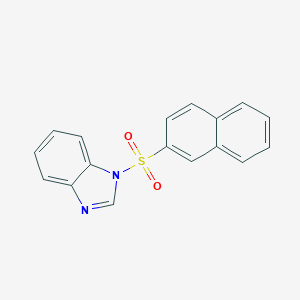
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is a compound that has been studied for its potential therapeutic properties, particularly in relation to Alzheimer’s disease . It is part of a series of benzothiazole–piperazine hybrids that were designed and synthesized as multifunctional ligands against Alzheimer’s disease .
Synthesis Analysis
The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide involves the use of key intermediates and substituted piperazines . These components are refluxed in acetonitrile with a catalytic amount of NaHCO3 and NaI for a period of 8–14 hours .Molecular Structure Analysis
The molecular structure of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide consists of a benzothiazole moiety as well as a piperazine moiety . Benzothiazole compounds contain a fused benzene and thiazole moiety, which includes nitrogen and sulphur .Chemical Reactions Analysis
The chemical reactions involving N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide are primarily related to its potential therapeutic properties . The compound has been found to inhibit acetylcholinesterase (AChE) and Aβ1-42 aggregation .Applications De Recherche Scientifique
Alzheimer’s Disease Research
This compound has been studied for its potential as a multifunctional drug candidate for AD. A novel series of benzothiazole–piperazine hybrids, which include this compound, were designed and synthesized. They have shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation, which are significant in the pathogenesis of AD .
Mécanisme D'action
Target of Action
The primary target of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .
Mode of Action
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide interacts with AChE by binding to it and inhibiting its activity . This compound exhibits effective, uncompetitive, and selective inhibition against AChE . The molecular docking studies revealed that the compound was binding to both the CAS and PAS site, giving a mixed type of inhibition .
Biochemical Pathways
The inhibition of AChE by N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and thereby enhancing cholinergic transmission .
Result of Action
The action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide results in several molecular and cellular effects. It has shown strong inhibition of AChE and Aβ 1-42 aggregation . Furthermore, it has also shown good copper chelation, Aβ 1-42 aggregation inhibition (53.30%) and disaggregation activities . These actions contribute to its neuroprotective and cognition-enhancing properties, making it a potential therapeutic agent for Alzheimer’s disease .
Orientations Futures
The future directions for research on N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide are promising. The compound has shown significant potential in improving cognition and spatial memory against scopolamine-induced memory deficit in a mouse model . Therefore, it may be a suitable lead for further development as an effective therapeutic agent for therapy in the future .
Propriétés
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-22(19,20)11-7-8-12-13(9-11)21-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDAVTCWWRLPFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326441 |
Source


|
| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide | |
CAS RN |
307327-02-2 |
Source


|
| Record name | N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344831.png)
amine](/img/structure/B344832.png)
amine](/img/structure/B344833.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(methylethyl)amine](/img/structure/B344834.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(methylethyl)amine](/img/structure/B344838.png)




![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)